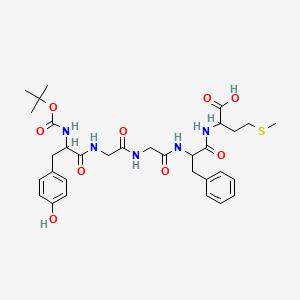

Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH

Description

Contextualization of Peptide Chemistry and its Academic Significance

Peptide chemistry is a cornerstone of modern biochemical and biomedical research, focusing on the synthesis, structure, and function of peptides—short chains of amino acids linked by peptide bonds. acs.org These molecules are fundamental to countless physiological processes, acting as hormones, neurotransmitters, and signaling molecules. nih.gov The ability to synthesize peptides with defined sequences has revolutionized our capacity to study biological systems, develop new therapeutics, and create novel biomaterials. nih.gov Synthetic peptides serve as invaluable tools for probing protein-protein interactions, mapping enzyme active sites, and designing vaccines. nih.gov The academic significance of peptide chemistry lies in its interdisciplinary nature, bridging organic chemistry, biochemistry, and pharmacology to address complex biological questions.

The synthesis of peptides is a meticulous process, often carried out using solid-phase peptide synthesis (SPPS), a technique that has been refined over decades. nih.gov Protecting groups, such as the tert-butoxycarbonyl (Boc) group, are essential in this process to prevent unwanted side reactions at the N-terminus of the amino acids during the sequential coupling steps. creative-peptides.comspringernature.com The Boc group is a classic and widely used protecting group in peptide synthesis, removable under acidic conditions. creative-peptides.compeptide.com

Rationale for Investigating the Complex Sequence and Stereochemistry of Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH

The specific sequence of this compound is not arbitrary; each component contributes to its value as a research model. The presence of both DL-Tyrosine and DL-Phenylalanine introduces aromatic side chains that can participate in various non-covalent interactions, crucial for molecular recognition and binding studies. The two adjacent glycine (B1666218) residues provide significant conformational flexibility to the peptide backbone, acting as a flexible linker. nih.gov This flexibility allows the peptide to adopt a wide range of conformations, making it an interesting subject for conformational analysis. chemimpex.com

The inclusion of DL-Methionine, a sulfur-containing amino acid, introduces a site susceptible to oxidation, which is a critical aspect in studying oxidative stress and its effects on peptide structure and function. rsc.orgacs.org The most profound feature of this pentapeptide is its mixed stereochemistry, incorporating both D- and L-amino acids. chemicalbook.com Naturally occurring proteins are almost exclusively composed of L-amino acids. The introduction of D-amino acids can confer resistance to enzymatic degradation, a highly desirable property for therapeutic peptides. nih.gov Furthermore, the stereochemistry of a peptide has a profound impact on its three-dimensional structure and, consequently, its biological activity. creative-peptides.com Studying peptides with mixed stereochemistry, like the subject of this article, is therefore crucial for understanding the principles of peptide folding and for the rational design of peptidomimetics with enhanced stability and specific functions. nih.gov

Overview of Advanced Research Domains Pertinent to this compound

This model pentapeptide is relevant to several advanced research areas:

Analytical Chemistry: The complex nature of this peptide makes it an excellent standard for developing and validating analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.govnih.gov Its mixed stereochemistry and varied amino acid composition present a challenge for separation and characterization, driving innovation in these fields.

Structural Biology and Spectroscopy: The conformational flexibility endowed by the glycine residues and the presence of aromatic and stereochemically diverse residues make it a suitable candidate for analysis by Nuclear Magnetic Resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy to study peptide folding and dynamics. nih.govnih.gov

Drug Discovery and Development: As a protected peptide fragment, it can serve as a building block in the synthesis of larger, more complex peptides with potential therapeutic applications. acs.org The incorporation of D-amino acids is a key strategy in designing peptide-based drugs with improved pharmacokinetic profiles. nih.gov

Proteomics and Metabolomics: Understanding the fragmentation patterns of methionine-containing peptides in mass spectrometry is crucial for accurate protein identification and characterization in proteomics studies. nih.govacs.org This pentapeptide can be used to investigate these fragmentation pathways in a controlled manner.

Scope and Objectives of Scholarly Inquiry into this compound

The primary objectives of studying this compound are to:

Elucidate the influence of mixed stereochemistry on the peptide's conformational preferences and secondary structure.

Characterize its behavior under various analytical conditions, particularly in liquid chromatography and mass spectrometry, to establish it as a reference compound.

Investigate the chemical reactivity of the methionine residue within the peptide context, especially its susceptibility to oxidation.

Utilize it as a model system to refine synthetic and purification methodologies for complex peptides.

By addressing these objectives, research on this pentapeptide contributes to the broader understanding of peptide science and facilitates the development of new technologies and therapeutic agents.

Compound Information

| Compound Name |

| This compound |

| DL-Tyrosine |

| Glycine |

| DL-Phenylalanine |

| DL-Methionine |

| tert-Butoxycarbonyl (Boc) |

Physicochemical Properties

| Property | Value |

| Molecular Formula | C32H43N5O9S |

| Molecular Weight | 689.8 g/mol |

| Appearance | Expected to be a white solid |

| Solubility | Expected to be soluble in organic solvents like DMF and DMSO |

| Chiral Centers | 3 (in Tyr, Phe, and Met residues) |

Structure

2D Structure

Properties

IUPAC Name |

2-[[2-[[2-[[2-[[3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H43N5O9S/c1-32(2,3)46-31(45)37-24(17-21-10-12-22(38)13-11-21)28(41)34-18-26(39)33-19-27(40)35-25(16-20-8-6-5-7-9-20)29(42)36-23(30(43)44)14-15-47-4/h5-13,23-25,38H,14-19H2,1-4H3,(H,33,39)(H,34,41)(H,35,40)(H,36,42)(H,37,45)(H,43,44) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPQHPVFIVMOOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NCC(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCSC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H43N5O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

673.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Boc Dl Tyr Gly Gly Dl Phe Dl Met Oh

Strategic Design of Peptide Synthesis Routes for Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH

The synthesis of this compound necessitates a carefully considered strategic approach to ensure high purity and yield. The choice between solution-phase and solid-phase synthesis is a primary consideration, each offering distinct advantages and disadvantages. Key factors influencing this decision include the desired scale of synthesis, the need for purification of intermediates, and the potential for side reactions associated with specific amino acid residues.

Solution-Phase Peptide Synthesis Approaches for this compound

Solution-phase peptide synthesis (SPPS), while often more labor-intensive than solid-phase methods, offers the advantage of easier purification of intermediates and scalability. For a pentapeptide such as this compound, solution-phase strategies can be highly effective.

A plausible fragmentation strategy could involve the synthesis of Boc-DL-Tyr-Gly-OH and H-Gly-DL-Phe-DL-Met-OH, followed by their condensation. The choice of coupling reagents is critical to minimize racemization, especially at the C-terminal residue of the acylating fragment. The use of reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in combination with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) is common.

| Fragment 1 | Fragment 2 | Coupling Strategy | Key Considerations |

| Boc-DL-Tyr-Gly-OH | H-Gly-DL-Phe-DL-Met-OH | DCC/HOBt or HATU | Potential for racemization at the Gly residue of Fragment 1 (minimal risk). Purification of fragments is crucial. |

| Boc-DL-Tyr-Gly-Gly-OH | H-DL-Phe-DL-Met-OH | TBTU/DIPEA | Increased length of the acylating fragment may lead to solubility issues. |

Table 1: Illustrative Fragment Condensation Strategies for this compound

Stepwise elongation in solution involves the sequential addition of single amino acid residues to the growing peptide chain, starting from the C-terminus. This method requires a deprotection step after each coupling. Given the N-terminal Boc protection of the final product, a Boc-based strategy for the entire synthesis is a logical choice.

The synthesis would commence with DL-Methionine methyl or benzyl (B1604629) ester, followed by the sequential coupling of Boc-DL-Phe-OH, Boc-Gly-OH, Boc-Gly-OH, and finally Boc-DL-Tyr(Bzl)-OH. The benzyl group on the tyrosine side chain prevents side reactions and is typically removed in the final step. However, since the final product retains the hydroxyl group, a protecting group that can be selectively removed while keeping the Boc group intact would be necessary, or the final deprotection would need to be carefully controlled.

A general procedure for a coupling step would involve activating the carboxylic acid of the incoming Boc-protected amino acid with a coupling reagent and then reacting it with the free amine of the growing peptide chain. After each coupling, the Boc group is removed with an acid such as trifluoroacetic acid (TFA) to prepare for the next coupling cycle. rsc.org

Solid-Phase Peptide Synthesis (SPPS) Methodologies for this compound

Solid-phase peptide synthesis (SPPS) has become the standard for routine peptide synthesis due to its ease of automation and purification. biosynth.com The growing peptide chain is anchored to an insoluble polymeric support, and excess reagents and by-products are removed by simple filtration and washing. lsu.edu

Two primary strategies dominate SPPS: Boc-SPPS and Fmoc-SPPS, distinguished by the N-α-protecting group used. iris-biotech.de

Boc-SPPS: This strategy utilizes the acid-labile Boc group for temporary N-α-protection and more acid-stable protecting groups for the side chains (e.g., benzyl-based). peptide.com The final cleavage from the resin and removal of side-chain protecting groups is typically achieved with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). chempep.com For the synthesis of this compound, the final cleavage would need to be carefully controlled to retain the N-terminal Boc group. This can be achieved by using a highly acid-labile resin.

Fmoc-SPPS: This approach employs the base-labile Fmoc group for N-α-protection and acid-labile side-chain protecting groups (e.g., t-butyl based). iris-biotech.de Deprotection of the Fmoc group is typically done with a solution of piperidine (B6355638) in DMF. iris-biotech.de To obtain the N-terminally Boc-protected final product, the last amino acid coupled would be Boc-DL-Tyr(tBu)-OH instead of an Fmoc-protected one. The final cleavage from the resin and removal of side-chain protecting groups is achieved with a milder acid cocktail, most commonly containing TFA. nih.gov

| SPPS Strategy | N-α-Protection | Side-Chain Protection (Tyr) | Deprotection (N-α) | Final Cleavage/Deprotection |

| Boc-SPPS | Boc | Benzyl (Bzl) peptide.com | 50% TFA in DCM peptide.com | HF or TFMSA chempep.com |

| Fmoc-SPPS | Fmoc | tert-Butyl (tBu) | 20% Piperidine in DMF iris-biotech.de | TFA-based cocktail nih.gov |

Table 2: Comparison of Boc-SPPS and Fmoc-SPPS for the Synthesis of the Target Peptide

The choice of resin and linker is crucial for a successful SPPS. nih.gov The linker connects the growing peptide chain to the solid support and dictates the conditions required for the final cleavage, thereby determining the form of the C-terminus of the peptide. biosynth.com

For the synthesis of a peptide with a C-terminal carboxylic acid, such as this compound, several resin-linker combinations are suitable:

Merrifield Resin: This is a classic resin for Boc-SPPS, consisting of a chloromethylated polystyrene support. The first amino acid is typically attached via its cesium salt to form a benzyl ester linkage. chempep.com Cleavage requires strong acids like HF.

PAM Resin (Phenylacetamidomethyl): An improvement over the Merrifield resin for Boc-SPPS, the PAM linker provides greater stability to the repeated acid treatments for Boc deprotection, reducing premature peptide loss. chempep.com Cleavage is also achieved with strong acids.

Wang Resin: Commonly used in Fmoc-SPPS, this resin has a p-alkoxybenzyl alcohol linker that allows for cleavage under moderately acidic conditions (e.g., TFA), yielding a C-terminal carboxylic acid. researchgate.net

2-Chlorotrityl Chloride (2-CTC) Resin: This highly acid-labile resin is particularly useful for Fmoc-SPPS when aiming to produce protected peptide fragments. researchgate.net Cleavage can be achieved with very mild acidic conditions, which would be advantageous for preserving the N-terminal Boc group and other acid-sensitive functionalities.

The choice of resin also depends on the properties of the peptide sequence. The presence of hydrophobic residues like Phenylalanine might suggest the use of more hydrophilic composite resins like PEG-polystyrene to improve solvation and coupling efficiency. rsc.org

| Resin | Typical SPPS Strategy | Linker Type | Cleavage Conditions | Suitability for this compound |

| Merrifield | Boc-SPPS | Benzyl Ester | HF | Suitable, but may have some peptide loss during synthesis. chempep.com |

| PAM | Boc-SPPS | Phenylacetamidomethyl | HF | More stable than Merrifield, reducing peptide loss. chempep.com |

| Wang | Fmoc-SPPS | p-Alkoxybenzyl Alcohol | TFA | Good choice for Fmoc strategy, providing the C-terminal acid. researchgate.net |

| 2-Chlorotrityl Chloride | Fmoc-SPPS | Trityl | Dilute TFA/DCM | Excellent for obtaining the fully protected peptide, preserving the Boc group. researchgate.net |

Table 3: Comparison of Resins for the SPPS of this compound

Hybrid Synthesis Techniques Integrating Solution and Solid-Phase Strategies for this compound

The synthesis of complex peptides such as this compound can advantageously employ a hybrid approach that combines the efficiencies of solid-phase peptide synthesis (SPPS) with the versatility of solution-phase synthesis. cblpatras.gr This strategy involves the synthesis of peptide fragments on a solid support, which are then cleaved and coupled together in solution.

For the target peptide, a convergent hybrid synthesis strategy could be designed. For instance, the dipeptide fragment Boc-DL-Tyr(Bzl)-Gly-OH and the tripeptide fragment H-Gly-DL-Phe-DL-Met-OH could be synthesized separately. The Boc-DL-Tyr(Bzl)-Gly-OH fragment would be assembled on a solid support, likely a 2-chlorotrityl chloride resin to allow for mild cleavage conditions that keep the side-chain protecting groups intact. cblpatras.gr The tripeptide fragment could be synthesized either on a different solid support or entirely in solution.

Once the protected fragments are obtained and purified, they are coupled in solution. This fragment condensation approach offers several benefits, including the ability to purify intermediates at each stage, which can lead to a final product of higher purity. cblpatras.gr Furthermore, difficult couplings or sequences prone to aggregation on a solid support can sometimes be more effectively managed in solution. nih.gov

Protecting Group Chemistry in the Synthesis of this compound

The selection and manipulation of protecting groups are paramount to the successful synthesis of this compound, preventing unwanted side reactions and ensuring the correct peptide sequence is formed. peptide.com

The tert-butyloxycarbonyl (Boc) group serves as the temporary protecting group for the N-terminus of the growing peptide chain. seplite.com The Boc group is acid-labile and is typically removed using moderately acidic conditions, such as 20% to 50% trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). seplite.com This deprotection step reveals a free amino group, ready for coupling with the next Boc-protected amino acid in the sequence. The choice of the Boc group is strategic as it is stable to the conditions required for the coupling reactions and for the cleavage of some side-chain protecting groups. seplite.com

An orthogonal protection strategy is crucial, allowing for the selective removal of protecting groups without affecting others. peptide.com In the synthesis of this compound, the side chains of Tyrosine and Methionine require careful consideration.

Tyrosine (Tyr): The hydroxyl group of the tyrosine side chain is typically protected to prevent side reactions. In Boc-based synthesis, the benzyl (Bzl) ether is a common protecting group for tyrosine, yielding Boc-Tyr(Bzl)-OH. peptide.compeptide.com The Bzl group is stable to the acidic conditions used for Boc removal but can be cleaved under stronger acidic conditions, such as with hydrogen fluoride (B91410) (HF), at the end of the synthesis. seplite.com

Phenylalanine (Phe): The side chain of phenylalanine is a benzyl group, which is generally non-reactive and does not require a protecting group during peptide synthesis. peptide.com

Methionine (Met): The thioether side chain of methionine is susceptible to oxidation to the sulfoxide (B87167) during synthesis and cleavage. peptide.comnih.gov To mitigate this, methionine can be incorporated as Boc-Met(O)-OH, where the sulfoxide acts as a protecting group. peptide.comsigmaaldrich.com The sulfoxide can then be reduced back to methionine during the final deprotection and cleavage steps. sigmaaldrich.com Alternatively, scavengers such as dimethyl sulfide (B99878) (DMS) can be added during the cleavage step to prevent oxidation. peptide.com

Table 1: Side-Chain Protecting Groups for this compound Synthesis

| Amino Acid | Side Chain Functional Group | Protecting Group | Cleavage Condition |

| DL-Tyrosine | Phenolic Hydroxyl | Benzyl (Bzl) | Strong acid (e.g., HF) |

| Glycine (B1666218) | None | N/A | N/A |

| DL-Phenylalanine | Phenyl | None | N/A |

| DL-Methionine | Thioether | Sulfoxide (O) or none | Reduction or use of scavengers |

The final deprotection step involves the removal of all protecting groups, including the N-terminal Boc group (if still present) and the side-chain protecting groups, as well as cleavage of the peptide from the solid support if SPPS was used. In Boc chemistry, this is typically achieved with strong acids like anhydrous hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). sigmaaldrich.comchempep.com

The harshness of these reagents can impact the integrity of the peptide. For instance, the thioether of methionine is particularly sensitive to oxidation and alkylation during acidolytic cleavage. nih.govacs.org To minimize such side reactions, a "low-high" HF cleavage procedure can be employed. The "low" step uses a lower concentration of HF with scavengers like dimethyl sulfide to reduce the Met(O) and protect the thioether. The "high" step then uses a higher concentration of HF to cleave the remaining protecting groups and the peptide from the resin. sigmaaldrich.com The choice of scavengers in the cleavage cocktail is critical to preserve the integrity of the final peptide. chempep.com

Table 2: Common Deprotection Reagents and Scavengers in Boc Chemistry

| Reagent | Purpose | Potential Side Effects | Common Scavengers |

| Trifluoroacetic Acid (TFA) | Boc group removal | Can cause partial cleavage of some side-chain protecting groups with repeated use. | Triisopropylsilane (TIS) |

| Hydrogen Fluoride (HF) | Final cleavage and deprotection | Highly toxic and corrosive; can cause side-chain modifications. | Anisole, p-cresol (B1678582), dimethyl sulfide (DMS), ethanedithiol (EDT) |

| Trifluoromethanesulfonic Acid (TFMSA) | Alternative to HF for final cleavage | Strong acid that can cause side reactions. | Thioanisole, m-cresol |

Racemization Control and Stereochemical Integrity in this compound Synthesis

Given that the target peptide is a mixture of DL-amino acids, controlling unwanted racemization at the chiral centers of the L- or D-amino acids used as starting materials is still a critical consideration to ensure the final product is the desired mix of diastereomers.

Racemization can occur during the activation of the carboxyl group of an amino acid for peptide bond formation. nih.govpeptide.com The activated amino acid can form an oxazolone (B7731731) intermediate, which is prone to racemization. peptide2.com Several strategies are employed to minimize this side reaction.

The choice of coupling reagent is crucial. Carbodiimides like dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) are effective but can lead to significant racemization if used alone. peptide2.com Therefore, they are almost always used in conjunction with additives that suppress racemization, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). peptide.com These additives react with the activated amino acid to form an active ester that is less prone to racemization.

The sequence of the peptide itself can influence the extent of racemization. The coupling of a glycine residue, which is achiral, does not present a risk of racemization at that position. However, the coupling of the phenylalanine residue to the growing peptide chain requires careful control of the reaction conditions, such as temperature and the choice of base, to maintain its stereochemical integrity. researchgate.net Using a less sterically hindered base can also help to reduce the rate of racemization. luxembourg-bio.com

Table 3: Common Coupling Reagents and Additives for Racemization Suppression

| Coupling Reagent | Additive | Key Advantage |

| DCC/DIC | HOBt | Widely used, cost-effective, and efficient at suppressing racemization. |

| DCC/DIC | HOAt | Generally more effective at suppressing racemization than HOBt. |

| HBTU/HATU | - | Uronium/aminium-based reagents that incorporate the activating agent and can lead to faster couplings with low racemization. |

Methodologies for Evaluating Racemization Levels in Synthetic this compound

The intentional inclusion of DL-amino acids in the target compound means that the final product is a mixture of multiple diastereomers. However, it is crucial to verify that no additional, unintended racemization occurs during the coupling steps of the synthesis. Racemization primarily happens at the carboxy-activated amino acid during the coupling reaction. nih.gov Evaluating the stereochemical purity of the resulting peptide mixture is essential to confirm the composition of the final product. Several analytical techniques are employed for this purpose.

Capillary Electrophoresis (CE): This high-resolution separation technique is exceptionally well-suited for analyzing the stereoisomeric purity of peptides. By using a chiral selector in the buffer system, such as 18-crown-6-tetracarboxylic acid, it is possible to separate all potential optical isomers of a peptide in a single run. nih.gov This method can detect epimers at levels as low as 0.05%, providing a highly sensitive tool for quality control without requiring prior hydrolysis of the peptide. nih.gov The formation of stereoisomers can be quantified, with studies showing that racemization can be kept to 0.4% or less per synthesis cycle under optimized conditions. nih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a common method for separating enantiomers and diastereomers. For peptides, direct analysis of the diastereomeric mixture is often possible. Alternatively, the peptide can be hydrolyzed into its constituent amino acids, which are then derivatized with a chiral reagent (e.g., Marfey's reagent) and analyzed by reverse-phase HPLC. nih.gov However, care must be taken as the hydrolysis step itself can induce racemization. nih.gov Gas Chromatography (GC) on a chiral column after hydrolysis and derivatization is another established method for determining the enantiomeric ratio of the constituent amino acids. biosynth.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR can also be used to measure racemization. By using chiral solvating agents or by converting the diastereomeric peptides into derivatives (e.g., using Mosher's acid), it may be possible to resolve the signals of the different stereoisomers and quantify their relative proportions. acs.org

| Methodology | Principle | Advantages | Considerations | Reference |

|---|---|---|---|---|

| Capillary Electrophoresis (CE) | Separation of isomers in a capillary based on electrophoretic mobility using a chiral selector. | High resolution, high sensitivity (LOD ~0.05%), analyzes intact peptide, avoids hydrolysis-induced racemization. | Requires method development for specific peptides; sensitive to buffer pH. | nih.gov |

| Chiral HPLC | Direct separation of diastereomers on a chiral stationary phase. | Direct analysis of the peptide mixture, preparative potential. | Finding a suitable chiral stationary phase can be challenging. | acs.org |

| GC/HPLC after Hydrolysis & Derivatization | Peptide is hydrolyzed to amino acids, which are derivatized with a chiral reagent and separated. | Well-established for amino acid analysis, high sensitivity. | Hydrolysis step can introduce additional racemization; indirect method. | nih.govbiosynth.com |

| NMR Spectroscopy | Differentiation of diastereomers using chiral solvating agents or derivatization. | Provides detailed structural information, non-destructive. | Lower sensitivity compared to CE and chromatography; may require derivatization. | acs.org |

Purification and Isolation Methodologies for Synthetic this compound

Following synthesis, the crude product contains the target peptide along with impurities such as deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups. bachem.com Effective purification is critical to isolate this compound at the desired purity level.

Chromatography is the cornerstone of peptide purification. The choice of technique depends on the peptide's properties, particularly its hydrophobicity and solubility.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the most common and powerful method for peptide purification. bachem.com Separation is based on the hydrophobicity of the molecules. A non-polar stationary phase (typically C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724), often containing an ion-pairing agent such as trifluoroacetic acid (TFA). bachem.com A gradient of increasing organic solvent concentration is used to elute the components, with more hydrophobic species being retained longer on the column. bachem.com Given the hydrophobic nature of the Boc protecting group and the aromatic residues (Tyr, Phe), RP-HPLC is highly effective for purifying this compound.

Normal-Phase Chromatography: Fully protected peptides are often hydrophobic and may have limited solubility in the aqueous solutions used for RP-HPLC. nih.govbiotage.com Normal-phase chromatography, using a polar stationary phase (like silica (B1680970) gel) and a non-polar organic mobile phase (e.g., chloroform/methanol mixtures), can be an excellent alternative. biotage.comnih.gov This technique is particularly useful for purifying protected peptide fragments, allowing for efficient separation on a gram scale. nih.gov

Centrifugal Partition Chromatography (CPC): This is a support-free liquid-liquid chromatographic technique that can overcome the solubility issues of hydrophobic protected peptides. nih.gov It utilizes biphasic solvent systems and is well-suited for large-scale purification, offering an alternative to traditional column chromatography. nih.gov

| Technique | Stationary Phase | Mobile Phase | Separation Principle | Suitability for this compound | Reference |

|---|---|---|---|---|---|

| Reversed-Phase HPLC (RP-HPLC) | Non-polar (e.g., C18 silica) | Polar (e.g., Water/Acetonitrile + TFA) | Hydrophobicity | High; standard method for final purification. | bachem.com |

| Normal-Phase HPLC | Polar (e.g., Silica Gel) | Non-polar (e.g., Chloroform/Methanol/Acetic Acid) | Polarity | High; excellent for protected, hydrophobic peptides with poor aqueous solubility. | nih.gov |

| Ion-Exchange Chromatography (IEX) | Charged resin | Buffered solution with salt gradient | Net charge | Moderate; less effective for protected peptides with a neutral charge but can separate charged impurities. | gilson.com |

| Centrifugal Partition Chromatography (CPC) | None (liquid-liquid) | Biphasic solvent system | Partition coefficient | High; good for large-scale purification and overcoming solubility issues. | nih.gov |

Crystallization is a powerful technique for purification that can significantly increase the purity of a compound, often used as a final step after chromatography. creative-peptides.comcambrex.com It offers advantages such as significant impurity rejection, improved stability, and easier handling of the final product. creative-peptides.comcambrex.com

Process: The general procedure involves dissolving the crude or partially purified peptide in a suitable solvent at a high concentration. creative-peptides.com A precipitant (or anti-solvent) is then slowly added, or the solvent is slowly evaporated, to decrease the peptide's solubility and induce the formation of an ordered, crystalline solid. The success of peptide crystallization is highly dependent on a range of factors.

Key Parameters for Peptide Crystallization:

Solvents: A solvent screen is essential to find a system where the peptide is soluble but can be brought to supersaturation. approcess.com Common solvents include water, buffers, or organic solvents like dimethylformamide (DMF).

Precipitants: Agents like polyethylene (B3416737) glycol (PEG), salts (e.g., ammonium (B1175870) sulfate), or organic solvents in which the peptide is insoluble are used to induce crystallization. creative-peptides.com

pH: The pH of the solution can dramatically affect solubility and the propensity to crystallize. For this compound, which has a free C-terminal carboxylic acid and a phenolic hydroxyl group on tyrosine, pH adjustment is a critical parameter.

Temperature: Controlled temperature variations can facilitate crystal growth. approcess.com

Peptide Concentration: A sufficiently high concentration is required for crystallization to occur. creative-peptides.com

Common Crystallization Methods:

Vapor Diffusion (Hanging or Sitting Drop): This is the most common method, where a drop of the peptide/precipitant mixture equilibrates with a larger reservoir of the precipitant solution via the vapor phase. americanpeptidesociety.orgnih.gov This allows for a slow increase in peptide and precipitant concentration, promoting the growth of high-quality crystals.

Batch Crystallization: The peptide solution is mixed with the precipitant directly and allowed to stand undisturbed. This method is simpler but offers less control over crystal growth. americanpeptidesociety.org

| Parameter | Variable | Example/Rationale | Reference |

|---|---|---|---|

| Solvent | Organic/Aqueous Mixtures | Dissolve peptide in a minimal amount of DMF or methanol, as it is a protected peptide. | creative-peptides.com |

| Precipitant | Anti-solvent | Slowly add water, ether, or a non-polar solvent like hexane (B92381) to the peptide solution. | creative-peptides.comcambrex.com |

| pH | Acidic to Neutral | Adjusting pH to near the pKa of the C-terminal carboxyl group may reduce solubility and promote crystallization. Low starting pH has proven effective for other peptides. | cambrex.com |

| Temperature | Constant, controlled | Typically performed at a constant 4°C or 20°C in an undisturbed location. | cambrex.com |

| Method | Vapor Diffusion | Allows for slow, controlled crystal growth, leading to higher purity. | americanpeptidesociety.org |

Yield Optimization and Scalability Considerations for this compound Production

Synthesis Strategy:

Liquid-Phase Peptide Synthesis (LPPS): For large-scale production, LPPS can be advantageous over Solid-Phase Peptide Synthesis (SPPS). nih.govbachem.com LPPS is performed in solution and can lead to higher crude purity, lower reagent consumption, and greater ease of scaling, although it can be more labor-intensive due to the need for isolation after each step. nih.govthermofisher.com

Solid-Phase Peptide Synthesis (SPPS): While SPPS allows for the use of excess reagents to drive reactions to completion and simplifies purification between steps, it can be challenging to scale up. lsu.edu The presence of methionine also poses a problem, as it is prone to oxidation and S-alkylation during the final acidic cleavage from the resin. acs.orgnih.gov Using scavengers in the cleavage cocktail is essential to minimize these side reactions. biotage.com

Purification and Yield: The purification process, particularly multi-step chromatography, is often a major bottleneck where significant product loss can occur. bachem.com Optimizing the chromatographic separation to achieve the desired purity in a single step is ideal. Crystallization can serve as a highly effective and cost-efficient alternative or complement to chromatography for large-scale purification, potentially increasing the final yield by providing a more direct route to a high-purity product. cambrex.com

Residue-Specific Challenges:

Methionine: The thioether side chain of methionine is susceptible to oxidation to methionine sulfoxide. nih.govbiotage.com This can occur during synthesis or cleavage. Incorporating reducing agents or using methionine sulfoxide as a building block, followed by a final reduction step, are strategies to obtain the desired homogeneous peptide. researchgate.net

Glycine: While chemically simple, repeated glycine residues can sometimes lead to aggregation or difficult couplings. Optimizing coupling reagents and reaction times can mitigate this.

DL-Isomers: The synthesis will produce a complex mixture of diastereomers. While this is the target, it complicates purification as the different stereoisomers may have slightly different retention times in chromatography, potentially leading to broader peaks and difficulty in isolating a uniform product fraction.

| Factor | Consideration for Optimization | Impact on Yield and Scalability | Reference |

|---|---|---|---|

| Synthesis Method | Choice between Solid-Phase (SPPS) and Liquid-Phase (LPPS) synthesis. | LPPS is often more scalable and can result in lower reagent consumption. SPPS is automatable but can be harder to scale. | nih.govbachem.comcreative-peptides.com |

| Coupling Reagents | Select efficient coupling reagents and additives to minimize racemization and ensure complete reactions. | Higher coupling efficiency leads to higher crude purity and less need for extensive purification, thus improving overall yield. | lsu.edu |

| Methionine Protection/Handling | Use of scavengers during cleavage or a two-step synthesis using Met(O) followed by reduction. | Prevents formation of oxidized impurities, simplifying purification and increasing the yield of the correct peptide. | nih.govresearchgate.net |

| Purification Strategy | Develop a highly resolving chromatography method or a robust crystallization protocol. | Efficient purification minimizes product loss. Crystallization can be more cost-effective and scalable than chromatography. | bachem.comcambrex.com |

| Process Integration | Streamline the workflow from synthesis to final purification to minimize handling steps and transfers. | Fewer steps reduce cumulative product loss and decrease overall production time. | bachem.com |

Stereochemical Aspects and Diastereomeric Complexity of Boc Dl Tyr Gly Gly Dl Phe Dl Met Oh

Implications of DL-Amino Acid Residues in Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH

The use of racemic mixtures of tyrosine, phenylalanine, and methionine in the synthesis of this pentapeptide is a deliberate choice that leads to a predictable, yet complex, array of stereoisomers. Unlike peptides composed solely of L- or D-amino acids, the inclusion of DL-residues fundamentally alters the stereochemical landscape of the resulting product.

The synthesis of this compound, which contains three chiral centers from the DL-amino acids, results in the formation of a mixture of 2³ = 8 stereoisomers. Since glycine (B1666218) is achiral, it does not contribute to the number of stereoisomers. These eight stereoisomers exist as four pairs of enantiomers. Within this mixture, the relationship between any two stereoisomers that are not mirror images of each other is diastereomeric.

For instance, the following represent some of the possible diastereomers:

Boc-L-Tyr-Gly-Gly-L-Phe-L-Met-OH

Boc-D-Tyr-Gly-Gly-L-Phe-L-Met-OH

Boc-L-Tyr-Gly-Gly-D-Phe-L-Met-OH

Boc-L-Tyr-Gly-Gly-L-Phe-D-Met-OH

The formation of these diastereomers is a direct consequence of the non-stereospecific nature of the peptide bond formation when using racemic starting materials. Each coupling step involving a DL-amino acid has an equal probability of incorporating either the D- or L-enantiomer, leading to a statistical distribution of the various diastereomeric products.

The stereochemistry of individual amino acid residues is a primary determinant of the local and global conformation of a peptide backbone. The φ and ψ dihedral angles of an amino acid residue are constrained to specific regions of the Ramachandran plot, and these constraints differ for L- and D-amino acids. The incorporation of D-amino acids can induce significant changes in the secondary and tertiary structure of a peptide. nih.gov

Separation and Resolution Methodologies for Diastereomers of this compound

Given that the synthesis of this compound yields a complex mixture of diastereomers, their separation is crucial for studying the properties of individual stereoisomers. Diastereomers, unlike enantiomers, have different physical properties, which allows for their separation by various chromatographic and crystallization techniques.

Chiral chromatography is a powerful tool for the separation of stereoisomers. chromatographytoday.com For a diastereomeric mixture like that of this compound, even conventional reversed-phase high-performance liquid chromatography (RP-HPLC) can be effective. nih.gov The subtle differences in the hydrophobicity and secondary structure of the diastereomers, arising from the different spatial arrangements of the amino acid side chains, can lead to differential retention on an achiral stationary phase. nih.gov

For more challenging separations, or for the analytical and preparative resolution of all stereoisomers, dedicated chiral stationary phases (CSPs) are employed. chromatographytoday.comchiraltech.com These CSPs create a chiral environment that interacts differently with each diastereomer, leading to their separation. Several types of CSPs are available, including those based on polysaccharides, macrocyclic glycopeptides, and cyclodextrins. mdpi.comslideshare.net The choice of CSP and the mobile phase conditions are critical for achieving optimal resolution of the peptide diastereomers. chiraltech.com

Table 1: Commonly Used Chiral Stationary Phases for Peptide Separation

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Applicable Modes |

|---|---|---|

| Polysaccharide-based (e.g., cellulose, amylose) | Forms chiral cavities and interacts via hydrogen bonding, dipole-dipole, and steric interactions. mdpi.com | Normal Phase, Reversed Phase, Polar Organic |

| Macrocyclic Glycopeptide (e.g., teicoplanin, vancomycin) | Offers multiple interaction sites including ionic, hydrogen bonding, and inclusion complexation. chromatographytoday.comslideshare.net | Normal Phase, Reversed Phase, Polar Organic, Polar Ionic |

| Cyclodextrin-based | Forms inclusion complexes with hydrophobic parts of the analyte fitting into the non-polar cavity. slideshare.net | Reversed Phase, Polar Organic |

| Zwitterionic (e.g., Cinchona-derived) | Utilizes double ion-pairing and zwitterionic interactions, effective for amino acids and small peptides. chiraltech.com | Polar Organic, Aqueous |

This table provides an interactive overview of common chiral stationary phases used in the separation of peptide stereoisomers.

Crystallization is another fundamental technique for separating diastereomers. researchgate.net Since diastereomers have different solubility properties, it is possible to selectively crystallize one diastereomer from a solution containing the mixture, leaving the others in the mother liquor. wikipedia.org This process, known as diastereomeric recrystallization, relies on finding a suitable solvent system where the solubility difference between the diastereomers is maximized. wikipedia.org

The process often involves screening various solvents and conditions to identify those that promote the crystallization of a single, pure diastereomer. americanpeptidesociety.orgnih.gov Co-crystallization with certain excipients can also be employed to enhance the stability and crystalline nature of the peptide. approcess.com The success of this method is dependent on the thermodynamic properties of the diastereomeric system, specifically the eutectic composition, which determines the maximum yield of the pure crystallized diastereomer. wikipedia.org

Stereochemical Characterization Techniques for this compound

Once the diastereomers of this compound are separated, various analytical techniques can be employed to determine their absolute stereochemistry and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of peptides in solution. creative-biostructure.com For determining the stereochemistry and conformation of the separated diastereomers, multi-dimensional NMR experiments are particularly useful. uzh.ch Techniques like COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) help in assigning the proton resonances to specific amino acid residues. uzh.ch The Nuclear Overhauser Effect (NOE), observed in NOESY (Nuclear Overhauser Effect Spectroscopy) experiments, provides information about through-space proximity of protons, which is crucial for determining the peptide's conformation and the relative stereochemistry of the chiral centers. uzh.ch The use of stable isotope labeling (e.g., ¹³C, ¹⁵N) can further enhance the resolution and information content of the NMR spectra. nih.gov

X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a molecule in the solid state at atomic resolution. americanpeptidesociety.org To perform X-ray crystallography, a single, high-quality crystal of a pure diastereomer is required. nih.gov The process involves growing a suitable crystal, which can be challenging for flexible peptides, and then analyzing the diffraction pattern of X-rays passed through the crystal. nih.govapprocess.com The resulting electron density map allows for the precise determination of the atomic coordinates, bond lengths, bond angles, and the absolute configuration of each chiral center. americanpeptidesociety.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Boc-L-Tyr-Gly-Gly-L-Phe-L-Met-OH |

| Boc-D-Tyr-Gly-Gly-L-Phe-L-Met-OH |

| Boc-L-Tyr-Gly-Gly-D-Phe-L-Met-OH |

| Boc-L-Tyr-Gly-Gly-L-Phe-D-Met-OH |

| Tyrosine |

| Glycine |

| Phenylalanine |

This table lists all the chemical compounds referred to in this article.

Chiroptical Spectroscopic Methodologies for this compound (e.g., Circular Dichroism)

The presence of three chiral centers (DL-Tyr, DL-Phe, DL-Met) means that a synthesis would yield 2³ = 8 diastereomers. The CD spectrum of the mixture would be a population-weighted average of the spectra of all individual diastereomers present. The aromatic side chains of Tyrosine and Phenylalanine are strong chromophores in the near-UV region (250-300 nm), and their spatial arrangement would significantly influence the CD signal. The peptide backbone amides contribute to the far-UV spectrum (190-250 nm), providing information on secondary structural elements like β-turns or random coils.

A hypothetical research approach would involve:

Synthesis and Isolation: Attempted separation of the diastereomeric mixture using chiral chromatography (e.g., HPLC with a chiral stationary phase).

CD Spectral Acquisition: Recording the CD spectra of both the unresolved mixture and any isolated diastereomers in various solvents to assess conformational changes.

Spectral Interpretation: The resulting spectra would be complex. A positive or negative signal in the near-UV region would indicate different average spatial arrangements of the aromatic chromophores. Far-UV signals would likely indicate a predominantly disordered or random coil conformation, typical for short, flexible, unprotected peptides, although the Boc-protecting group and the mix of D and L residues could induce specific turn-like structures.

Without experimental data, a hypothetical data table for a comparative study might look as follows:

Table 1: Hypothetical Circular Dichroism Maxima for Boc-Peptide Diastereomers This data is illustrative and represents a potential outcome of an experimental study.

| Diastereomer | Solvent | Far-UV λmax (nm) | Near-UV λmax (nm) (Tyr/Phe Region) |

|---|---|---|---|

| Mixture | Methanol | ~205 (negative), ~220 (shoulder) | ~275 (weak positive) |

| Isolated Isomer 1 (e.g., L-Tyr, L-Phe, L-Met) | Methanol | ~208 (strong negative), ~222 (negative) | ~278 (defined positive) |

| Isolated Isomer 2 (e.g., D-Tyr, L-Phe, D-Met) | Methanol | ~206 (weak negative) | ~276 (defined negative) |

Nuclear Magnetic Resonance (NMR) Spectroscopic Approaches for Diastereomeric Purity Assessment of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of peptides and is particularly sensitive to the stereochemical environment of each nucleus. For a diastereomeric mixture of this compound, NMR would be the primary method for assessing its complexity and, potentially, quantifying the ratio of different diastereomers.

Because diastereomers have distinct physical properties, their corresponding nuclei are chemically non-equivalent and should, in principle, produce separate signals in the NMR spectrum. The complexity of the ¹H NMR spectrum would be a direct reflection of the number of diastereomers present. Key spectral regions for analysis would include:

Amide NH protons (δ ≈ 7-9 ppm): Each diastereomer would present a unique set of amide proton signals.

Alpha-protons (CαH) (δ ≈ 4-5 ppm): The chemical shift of the CαH of each amino acid is highly sensitive to the configuration of its own and neighboring residues. For the DL-residues, one would expect to see a doubling of signals for adjacent residues and a complex multiplet pattern for the racemic residue itself.

Boc-group protons (δ ≈ 1.4 ppm): The nine equivalent protons of the tert-butyl group should ideally give a single sharp peak. However, slight differences in the magnetic environment could lead to the appearance of multiple singlets, each corresponding to a different diastereomer.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), would be essential. A NOESY experiment, which detects spatial proximities between protons, would be particularly informative for differentiating diastereomers based on their unique through-space contacts and folded structures.

Table 2: Expected ¹H NMR Signal Multiplicity for Diastereomeric Analysis This table outlines the expected NMR observations for analyzing the complex peptide mixture.

| Proton Type | Expected Observation in Diastereomeric Mixture | Rationale for Diastereomeric Differentiation |

|---|---|---|

| Boc-group (CH₃)₃ | Multiple sharp singlets. | Each singlet represents a unique diastereomer or a set of diastereomers with a similar magnetic environment for the Boc group. Integration of these signals can provide a quantitative ratio. |

| CαH of Glycine | Multiple sets of signals (doublets of doublets). | Glycine is achiral, but its protons are diastereotopic and will be influenced by the chirality of the adjacent Tyr and Gly residues, leading to distinct signals for each diastereomer. |

| CαH of Tyr, Phe, Met | Highly complex, overlapping multiplet region. | The chemical shift of each CαH is dependent on the configuration (D or L) of its own and neighboring chiral centers. |

| Aromatic Protons (Tyr, Phe) | Broad, overlapping signals; potentially resolved into multiple sets of doublets/triplets in high-field NMR. | The electronic environment of the aromatic rings changes with the overall peptide conformation dictated by the stereochemistry of all residues. |

Enzymatic Digestion and Chirality Analysis for this compound Constituents

A definitive method for confirming the presence of both D and L amino acids in the peptide is through total hydrolysis followed by chiral analysis of the constituent amino acids. However, a more elegant approach involves the use of stereospecific enzymes. Proteases are often highly specific for cleaving peptide bonds between L-amino acids. This specificity can be exploited to analyze the stereochemistry of the peptide backbone.

For instance, an enzyme like Pronase (a mixture of non-specific proteases) could be used for complete hydrolysis. Alternatively, a highly specific L-aminopeptidase could be employed. An L-aminopeptidase would only cleave peptide bonds from the N-terminus if the residues are in the L-configuration. Since the N-terminus is blocked by the Boc group, this would first need to be removed (e.g., with trifluoroacetic acid).

The most common analytical workflow would be:

Total Acid Hydrolysis: The peptide is completely hydrolyzed into its individual amino acids using 6M HCl at high temperature. This process destroys the peptide backbone but preserves the chirality of the individual amino acids.

Derivatization: The resulting amino acid mixture is reacted with a chiral derivatizing agent (e.g., Marfey's reagent, o-Phthaldialdehyde with a chiral thiol). This creates diastereomeric derivatives that can be easily separated.

Chromatographic Separation: The derivatized amino acids are analyzed using reverse-phase HPLC. The D and L version of each amino acid will form a distinct diastereomeric derivative that elutes at a different retention time, allowing for unambiguous identification and quantification.

Table 3: Representative HPLC Retention Times for Chiral Amino Acid Analysis This table illustrates the expected outcome from an HPLC analysis after hydrolysis and derivatization with a generic chiral agent.

| Amino Acid Derivative | Expected Retention Time (min) | Expected Ratio (D:L) |

|---|---|---|

| Glycine | 10.5 | N/A (achiral) |

| L-Tyrosine Derivative | 18.2 | Approx. 1:1 |

| D-Tyrosine Derivative | 19.5 | |

| L-Phenylalanine Derivative | 22.4 | Approx. 1:1 |

| D-Phenylalanine Derivative | 24.1 | |

| L-Methionine Derivative | 15.8 | Approx. 1:1 |

| D-Methionine Derivative | 17.0 |

This enzymatic and hydrolytic approach provides definitive proof of the stereochemical composition of the amino acid building blocks used in the synthesis of this compound.

Advanced Structural and Conformational Analysis of Boc Dl Tyr Gly Gly Dl Phe Dl Met Oh

Solution-State Conformational Dynamics of Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH

The conformation of peptides in solution is often a dynamic equilibrium of multiple interconverting structures. The preferred conformations are influenced by the solvent environment, temperature, and pH. For this compound, the mix of D and L amino acids introduces additional complexity to its solution-state behavior.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of peptides in solution. Studies on Met-enkephalin and its analogs have shown that in aqueous solutions, they tend to exist as a random distribution of conformers. nih.govnih.gov This conformational flexibility is often characterized by a lack of persistent long-range nuclear Overhauser effects (NOEs). However, in membrane-mimicking environments, such as bicelles or micelles, enkephalins adopt a more defined structure. nih.govacs.org

For this compound, it is anticipated that in aqueous solution, it would also exhibit a high degree of conformational flexibility. In a more hydrophobic environment, it would likely adopt a more ordered conformation, potentially a β-turn, stabilized by intramolecular hydrogen bonds and hydrophobic interactions between the aromatic side chains of Tyrosine and Phenylalanine. acs.org The presence of D-amino acids could potentially stabilize specific turn structures that are less accessible to the all-L-peptides.

A representative set of ¹H NMR chemical shifts for Met-enkephalin in a membrane-like environment (bicelles) is presented below. These values provide an indication of the chemical environment of the protons in a folded conformation.

| Residue | NH | αH | βH | Other Side Chain Protons |

| Tyr¹ | - | 4.05 | 2.95, 2.85 | 6.95 (δ), 6.65 (ε) |

| Gly² | 8.50 | 3.80, 3.65 | - | - |

| Gly³ | 8.25 | 3.75, 3.60 | - | - |

| Phe⁴ | 8.10 | 4.50 | 3.10, 2.90 | 7.20-7.30 (ring) |

| Met⁵ | 8.00 | 4.30 | 2.10, 1.95 | 2.45 (γ-CH₂), 2.05 (ε-CH₃) |

Note: Data is based on Met-enkephalin in fast-tumbling bicelles and serves as a model. nih.gov Chemical shifts are in ppm.

Circular Dichroism (CD) spectroscopy is a sensitive technique for probing the secondary structure of peptides. The CD spectrum of a peptide is influenced by its backbone conformation. In aqueous solutions, where enkephalins are largely disordered, the CD spectrum is typically characterized by a strong negative band near 200 nm, which is indicative of a random coil conformation. nih.gov

However, in non-polar solvents or in the presence of lipids, the CD spectra of enkephalin analogs often show features suggestive of ordered structures like β-turns. nih.gov These can include a negative band around 220-230 nm and a positive band near 200 nm. For this compound, the introduction of D-amino acids would be expected to alter the CD spectrum compared to its all-L counterpart, potentially indicating the presence of unique turn conformations.

| Conformation | Wavelength (nm) | Ellipticity (deg·cm²·dmol⁻¹) |

| Random Coil | ~198 | Negative |

| β-Turn (Type I) | ~205 | Positive |

| ~225 | Negative (weak) | |

| β-Turn (Type II) | ~207 | Positive (weak) |

| ~222 | Negative |

Note: This table presents typical CD bands for common secondary structures and is for illustrative purposes.

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides a detailed fingerprint of a peptide's conformation through the analysis of its vibrational modes. The Amide I band (1600-1700 cm⁻¹), which arises mainly from the C=O stretching vibration of the peptide backbone, is particularly sensitive to secondary structure.

In aqueous solution, the Amide I band of enkephalins is consistent with a largely unfolded conformation. nih.gov Upon interaction with a lipid membrane, this band often shifts to a lower frequency, indicating the formation of hydrogen-bonded turn structures. nih.gov Raman spectroscopy has also been instrumental in studying the conformational changes of enkephalins in response to pH and solvent changes. nih.govresearchgate.net The analysis of specific Raman bands, such as the tyrosine Fermi doublet (830-850 cm⁻¹) and the carboxylate symmetric stretch (1400-1430 cm⁻¹), can provide insights into the local environment of the side chains and the C-terminus. nih.govresearchgate.net

| Vibrational Mode | Wavenumber (cm⁻¹) | Conformation |

| Amide I (FTIR) | ~1656 | Unfolded/Random Coil |

| ~1640 | β-Turn (in membrane) | |

| Tyrosine (Raman) | ~850 / ~830 | Fermi Doublet (sensitive to H-bonding) |

| COO⁻ Sym. Stretch (Raman) | ~1415 | Deprotonated C-terminus |

Note: This table provides representative vibrational frequencies for conformational analysis of enkephalin analogs. nih.govnih.govresearchgate.net

Solid-State Structural Elucidation of this compound

In the solid state, peptides are constrained in a regular, repeating crystalline lattice, which allows for their precise structural determination. The conformations observed in the solid state can represent low-energy structures that may also be relevant in biological environments.

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules at atomic resolution. While a crystal structure for this compound is not publicly available, numerous crystal structures of enkephalin analogs have been reported. These studies reveal that enkephalins can adopt a variety of conformations in the solid state, including β-bend, extended, and double β-bend structures. nih.gov The specific conformation is influenced by the amino acid sequence, the presence of protecting groups, and the crystallization conditions.

For a protected analog of Met-enkephalin, the solid-state structure would likely feature a folded conformation, stabilized by intramolecular hydrogen bonds. The packing of the molecules in the crystal lattice would be governed by intermolecular interactions, including hydrogen bonding and van der Waals forces.

| Compound | Space Group | Unit Cell Parameters | Conformation |

| [Leu⁵]enkephalin | P2₁ | a=12.22 Å, b=9.88 Å, c=25.86 Å, β=91.4° | Two molecules per asymmetric unit, both with β-bend conformations |

| [Met⁵]enkephalin | P2₁ | a=12.04 Å, b=9.80 Å, c=13.37 Å, β=103.8° | One molecule per asymmetric unit with a β-bend conformation |

Note: This data is for the parent enkephalin molecules and serves as a reference for the types of crystalline forms that can be expected.

Solid-state NMR (ssNMR) spectroscopy is a valuable technique for studying the conformation and dynamics of peptides in their crystalline or amorphous solid forms. It is particularly useful when single crystals suitable for X-ray diffraction cannot be obtained. By measuring chemical shift anisotropies and dipolar couplings, ssNMR can provide detailed information about the local structure and intermolecular packing.

Studies on enkephalins have demonstrated the power of ssNMR in distinguishing between different polymorphs and in characterizing the conformational heterogeneity within a sample. acs.org For this compound, ssNMR could be used to determine the torsion angles of the backbone and side chains, and to identify the hydrogen bonding network in the solid state. The presence of both D and L amino acids would likely lead to a complex ssNMR spectrum, but would also provide a unique opportunity to study the conformational effects of stereochemical modifications.

| Nucleus | Chemical Shift (ppm) | Assignment |

| ¹³C | ~170-175 | Carbonyl (C=O) |

| ~155 | Tyr (Cζ) | |

| ~130 | Phe (Cδ) | |

| ~50-60 | α-Carbons | |

| ~30-40 | β-Carbons |

Note: This table provides typical chemical shift ranges for different carbon environments in peptides and serves as a general guide.

Conformational Landscape and Folding Pathways of this compound

The conformational landscape of a peptide is a complex energy surface defined by the multitude of possible three-dimensional arrangements of its atoms. For this compound, this landscape is particularly intricate due to the presence of both flexible and sterically demanding residues, as well as the inclusion of D-amino acids. The folding pathway, or the route the peptide takes to adopt its most stable conformation(s), is governed by a delicate interplay of intramolecular forces.

Intra-molecular Hydrogen Bonding Patterns in this compound

Intramolecular hydrogen bonds are critical in stabilizing the secondary structure of peptides. In this compound, several potential hydrogen bond donors and acceptors exist, leading to a variety of possible bonding patterns. The primary donors are the amide (N-H) groups of the peptide backbone and the hydroxyl (-OH) group of the Tyrosine side chain. The primary acceptors are the carbonyl (C=O) oxygen atoms of the peptide backbone and the Boc-protecting group.

The presence of the flexible glycine (B1666218) residues allows the peptide backbone to adopt conformations that can facilitate the formation of classic hydrogen-bonded turn structures, such as β-turns and γ-turns. A β-turn, for instance, could be formed involving a hydrogen bond between the C=O of the Boc or Tyr residue and the N-H of the Gly or Phe residue. The hydroxyl group of the Tyrosine side chain can also participate in hydrogen bonding, either with a backbone carbonyl group or potentially with the sulfoxide (B87167) group of Methionine, further stabilizing specific folded conformations. nih.gov Studies on tyrosine-containing peptides have shown that the stability contribution from a tyrosine hydroxyl group hydrogen bond can be significant, averaging around 2.0 kcal/mol. nih.gov

Table 1: Potential Intramolecular Hydrogen Bonds in this compound

| Donor Group | Acceptor Group | Potential Turn Type | Estimated Contribution to Stability (kcal/mol) |

| Tyr-OH | Gly(3) C=O | Side-chain to backbone | 1.5 - 3.0 |

| Phe N-H | Boc C=O | β-turn (Type I' or II') | 1.0 - 2.5 |

| Met N-H | Gly(2) C=O | β-turn | 1.0 - 2.5 |

| Gly(3) N-H | Tyr C=O | γ-turn | 0.5 - 1.5 |

Note: The data in this table are illustrative and based on typical values found in peptide structural studies. The actual presence and strength of these bonds in the specific conformational ensemble of this compound would require detailed spectroscopic or computational analysis.

Role of Hydrophobic and Aromatic Interactions in this compound Folding

Hydrophobic and aromatic interactions play a crucial role in the folding of many peptides and proteins, driving the burial of nonpolar side chains away from a polar solvent. In this compound, the bulky aromatic side chains of Tyrosine and Phenylalanine are the primary drivers of such interactions. russelllab.orgnih.gov These residues tend to reside in the hydrophobic interior of folded structures. nih.gov

Table 2: Key Residues Involved in Hydrophobic and Aromatic Interactions

| Residue | Side Chain Type | Potential Interactions |

| DL-Tyrosine | Aromatic, Hydrophobic | π-π stacking with Phenylalanine, Hydrophobic core formation |

| DL-Phenylalanine | Aromatic, Hydrophobic | π-π stacking with Tyrosine, Hydrophobic core formation |

| DL-Methionine | Aliphatic, Hydrophobic | Hydrophobic interactions with aromatic side chains |

Impact of DL-Amino Acid Residues on the Conformational Space of this compound

The incorporation of D-amino acids into a peptide chain has a profound impact on its conformational possibilities. While L-amino acids naturally favor right-handed helical structures and standard β-sheet conformations, the presence of D-residues can disrupt these patterns and introduce unique structural motifs. frontiersin.orgnih.gov The change in chirality at the α-carbon leads to different side-chain orientations and can alter the accessible regions of the Ramachandran plot for that residue and its neighbors. nih.govresearchgate.net

Computational and Theoretical Investigations of Boc Dl Tyr Gly Gly Dl Phe Dl Met Oh

Quantum Mechanical (QM) Calculations for Electronic Structure of Boc-DL-Tyr-Gly-Gly-DL-Phe-DL-Met-OH

Quantum mechanical calculations are fundamental in elucidating the electronic structure and related properties of molecules from first principles. For a peptide like this compound, QM methods can provide precise information about its geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Ground State Properties of this compound

Density Functional Theory (DFT) stands as a powerful and widely used computational method for investigating the ground state properties of medium to large-sized molecules like this pentapeptide. By approximating the many-body electronic Schrödinger equation, DFT offers a balance between computational cost and accuracy.

In a typical DFT study of this compound, the initial step would involve the optimization of the peptide's geometry. This process seeks the minimum energy conformation of the molecule in the gas phase or in the presence of a solvent model. Various combinations of exchange-correlation functionals (e.g., B3LYP, PBE0) and basis sets (e.g., 6-31G*, cc-pVDZ) would be employed to ensure the reliability of the results.

Once the optimized geometry is obtained, a range of electronic properties can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic reactivity. The HOMO-LUMO energy gap provides an estimate of the molecule's stability and its tendency to undergo electronic transitions. Further analysis can yield insights into the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges, highlighting regions of the peptide that are more susceptible to electrophilic or nucleophilic attack.

Hypothetical DFT Calculation Results for this compound This table presents illustrative data that would be expected from a DFT calculation at the B3LYP/6-31G level of theory.*

| Property | Hypothetical Value | Unit |

| Ground State Energy | -2543.78 | Hartrees |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | -1.54 | eV |

| HOMO-LUMO Gap | 4.67 | eV |

| Dipole Moment | 5.89 | Debye |

Ab Initio Methods for High-Accuracy Electronic Structure of this compound Fragments

While DFT is efficient for the entire peptide, high-accuracy ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be applied to fragments of the molecule for a more precise understanding of specific interactions. nih.govacs.orgacs.org Due to their high computational cost, these methods are typically reserved for smaller systems or for benchmarking the accuracy of DFT results.

Illustrative Ab Initio Calculation on a Tyr-Gly Dipeptide Fragment This table shows hypothetical data from an MP2/aug-cc-pVDZ calculation, which would provide a higher level of accuracy for intermolecular interactions.

| Interaction Type | Fragment | Interaction Energy (kcal/mol) |

| Hydrogen Bond | Tyr(backbone)-Gly(backbone) | -4.5 |

| π-π Stacking | Tyr(side chain)-Phe(side chain) | -2.1 |

Molecular Dynamics (MD) Simulations for Dynamic Behavior of this compound

Molecular dynamics simulations are a powerful computational tool for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational dynamics of this compound in various environments. nih.gov

Conformational Sampling and Free Energy Landscapes of this compound

A key application of MD simulations is to explore the vast conformational space available to a flexible molecule like a peptide. tubitak.gov.tr Due to the presence of multiple rotatable bonds, this compound can adopt a multitude of conformations in solution. Standard MD simulations, or more advanced techniques like replica exchange molecular dynamics (REMD), can be used to sample these conformations efficiently. youtube.com

The resulting trajectory from an MD simulation can be analyzed to identify the most populated conformational states and the transitions between them. This information can be used to construct a free energy landscape, which provides a visual representation of the relative stabilities of different conformations. nih.gov For this pentapeptide, the free energy landscape would reveal the preferred folded or extended structures and the energy barriers separating them. nih.gov

Solvent Effects on the Dynamics of this compound in Solution

The surrounding solvent has a profound impact on the structure and dynamics of a peptide. rsc.orgnih.govnih.gov MD simulations explicitly model the solvent molecules (e.g., water, DMSO), allowing for a detailed investigation of peptide-solvent interactions. ub.edu These simulations can reveal how the solvent influences the conformational preferences of this compound by forming hydrogen bonds with the peptide backbone and side chains. rsc.orgnih.gov

For example, simulations in a polar solvent like water might favor conformations where the polar residues are exposed to the solvent, while in a less polar solvent, more compact structures with intramolecular hydrogen bonds might be preferred. rsc.orgub.edu The dynamic nature of these interactions, including the residence time of water molecules around specific residues, can also be quantified.

Force Field Parameterization and Validation for this compound

The accuracy of MD simulations is highly dependent on the quality of the force field used to describe the interactions between atoms. acs.orgnih.gov Standard force fields like CHARMM and AMBER are well-parameterized for natural amino acids. nih.gov However, the presence of the N-terminal Boc protecting group and the DL-amino acids in this compound may require the development and validation of new parameters. ambermd.orgfrontiersin.org

The process of parameterization typically involves fitting the force field parameters to high-level quantum mechanical data. acs.orgnih.govnih.gov For the Boc group, this would involve calculating the potential energy surface for the rotation of its bonds and adjusting the dihedral angle parameters in the force field to reproduce this surface. Similarly, parameters for the non-standard DL-amino acids would be validated to ensure they accurately represent their stereochemical properties. acs.orgnih.gov

Hypothetical Force Field Parameters for the Boc-DL-Tyr Linkage This table provides an example of the kind of parameters that would need to be developed for the non-standard N-terminal of the peptide.

| Atom Types | Parameter Type | Hypothetical Value | Source |

| C(boc)-O(boc)-C(boc)-N(tyr) | Dihedral | 1.2 kcal/mol, 180°, 2 | QM Calculations |

| O(boc)-C(boc)-N(tyr)-CA(tyr) | Dihedral | 0.8 kcal/mol, 0°, 2 | QM Calculations |

| C(boc) | Partial Charge | +0.55 e | RESP Fitting |

| O(boc) | Partial Charge | -0.45 e | RESP Fitting |

Homology Modeling and Peptide Design Principles Applied to this compound

The computational investigation of peptides, such as this compound, offers profound insights into their structural and functional characteristics. The N-terminal Boc (tert-butyloxycarbonyl) protecting group and the presence of both D- and L-amino acids introduce significant complexity, making computational analysis a critical tool for understanding its behavior at a molecular level.

Homology modeling, a cornerstone of protein structure prediction, relies on the existence of a known experimental structure of a homologous protein to serve as a template. stanford.edunih.govresearchgate.net The process involves aligning the target sequence with the template sequence and building a model of the target based on the template's three-dimensional structure. researchgate.netyoutube.comnih.gov For a short, synthetic peptide like this compound, which lacks a naturally occurring, structurally characterized homolog, the application of traditional homology modeling is generally not feasible. nih.govpepdd.com The absence of a suitable template necessitates the use of alternative, ab initio (or de novo) structure prediction methods. ufrgs.brbiologicalmodeling.org

Ab initio methods predict peptide structures from the amino acid sequence alone, without relying on a template. ufrgs.brnih.govoup.com These approaches often employ molecular dynamics simulations and sophisticated sampling algorithms, such as genetic algorithms or replica exchange molecular dynamics, to explore the vast conformational space of the peptide and identify low-energy, stable structures. nih.govoup.com

Prediction of Tertiary Structures for this compound Diastereomers

The inclusion of D-amino acids can significantly alter the peptide backbone's conformational preferences. nih.govrsc.orgfrontiersin.org While sequences of L-amino acids commonly form right-handed alpha-helices and parallel beta-sheets, the introduction of a D-amino acid can disrupt these structures or induce unique turns and helices. rsc.orgfrontiersin.orgpsu.edu For instance, a D-amino acid can promote the formation of a type I' or type II' β-turn, which can be a critical determinant of the peptide's tertiary structure and biological activity. nih.govpsu.edu The two glycine (B1666218) residues, being achiral and conformationally flexible, further increase the complexity of predicting the tertiary structure, as they can adopt a wider range of dihedral angles than other amino acids. researchgate.netnih.gov

Predicting the tertiary structures of the various diastereomers of this compound would involve extensive conformational searches for each stereoisomer. The resulting structures would likely exhibit significant differences in their global fold, the formation of intramolecular hydrogen bonds, and the spatial arrangement of their side chains.

Illustrative Predicted Structural Parameters for Diastereomers of Boc-Tyr-Gly-Gly-Phe-Met-OH:

| Diastereomer (Tyr, Phe, Met) | Predicted Secondary Structure | Radius of Gyration (Å) | Solvent Accessible Surface Area (Ų) |

| L, L, L | Predominantly random coil with a turn region | 8.2 | 450 |

| L, D, L | β-turn involving Gly-Phe | 7.5 | 410 |

| D, L, D | Extended conformation | 9.1 | 520 |

| D, D, D | Left-handed helical turn tendency | 7.8 | 430 |

Note: The data in this table is illustrative and intended to demonstrate the potential variations between diastereomers. Actual values would require specific computational studies.

In Silico Analysis of Sequence Modifications on this compound Conformation

In silico analysis of sequence modifications is a powerful tool in peptide design, allowing researchers to probe the role of individual amino acids in determining the peptide's structure and function. nih.govmdpi.com This process involves computationally substituting one or more amino acids in the sequence and then performing conformational analysis on the new peptide. By comparing the conformational ensemble of the modified peptide to that of the original, one can deduce the structural impact of the substitution.

For this compound, several modifications could be investigated:

Glycine Substitution: Replacing one or both flexible glycine residues with a more constrained amino acid, such as alanine, would likely reduce the conformational freedom of the peptide backbone, potentially favoring a more defined secondary structure.

Aromatic Residue Modification: Substituting the phenylalanine with another aromatic residue, like tryptophan, could alter the stacking interactions and hydrophobic character of the peptide.

Chirality Inversion: Systematically inverting the chirality of each D-amino acid to its L-counterpart would allow for a detailed analysis of the structural role of each D-residue.

Molecular dynamics simulations of these modified peptides would reveal changes in key structural parameters, such as dihedral angle distributions, root-mean-square deviation (RMSD) from the parent structure, and the network of intramolecular hydrogen bonds.

Illustrative Impact of Single Amino Acid Substitutions on the Conformation of Boc-L-Tyr-Gly-Gly-D-Phe-L-Met-OH:

| Modification | Key Conformational Change | Predicted RMSD from Parent (Å) |

| Gly2 -> Ala2 | Reduced flexibility in the N-terminal region | 1.2 |